molecular formula C11H17N3 B2958435 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine CAS No. 2175884-31-6

2-[(2-Methylpiperidin-1-yl)methyl]pyrazine

Cat. No.: B2958435
CAS No.: 2175884-31-6
M. Wt: 191.278
InChI Key: UNNBQWHSCHYMJO-UHFFFAOYSA-N
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Description

2-[(2-Methylpiperidin-1-yl)methyl]pyrazine is a heterocyclic compound featuring a pyrazine ring connected via a methylene (-CH2-) bridge to a 2-methylpiperidine moiety. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, is substituted with a bulky 2-methylpiperidinylmethyl group.

Properties

IUPAC Name

2-[(2-methylpiperidin-1-yl)methyl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-4-2-3-7-14(10)9-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNBQWHSCHYMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine typically involves the reaction of pyrazine derivatives with 2-methylpiperidine. One common method is the nucleophilic substitution reaction where a halogenated pyrazine reacts with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpiperidin-1-yl)methyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-[(2-Methylpiperidin-1-yl)methyl]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Selected Pyrazine Derivatives
Compound Name Substituent on Pyrazine Key Structural Differences
2-Methylpyrazine Methyl group at position 2 Simplest alkyl-substituted pyrazine
2-Ethylpyrazine Ethyl group at position 2 Larger alkyl chain vs. methyl
2-(Piperidin-4-ylmethyl)pyrazine Piperidin-4-ylmethyl group Piperidine ring without methyl substituent
2-[(Piperazin-1-yl)methyl]pyrazine Piperazine-linked methylene group Six-membered ring with two nitrogen atoms
2-[(2-Methylpiperidin-1-yl)methyl]pyrazine 2-Methylpiperidinylmethyl group Methyl group on piperidine ring
  • Simple Alkyl-Substituted Pyrazines: 2-Methylpyrazine and 2-ethylpyrazine exhibit substituent-dependent bioactivity. For instance, 2-methylpyrazine shows reduced efficacy in ciliary beat frequency assays but enhanced activity in oocyte pickup rate assays compared to unsubstituted pyrazine .
  • Piperidine/Piperazine-Linked Pyrazines: 2-(Piperidin-4-ylmethyl)pyrazine () lacks the methyl group on the piperidine ring, which could lower steric hindrance and alter electronic properties. Piperidine’s single nitrogen atom (vs.

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior :
    Substituted pyrazines are studied for redox properties in flow batteries. Methyl groups act as electron-donating substituents, stabilizing reduced states, while carboxylic acid groups withdraw electrons . The target compound’s methylpiperidinylmethyl group may moderately donate electrons, though steric effects could limit electrochemical reversibility .

  • Lipophilicity and Solubility : The methylpiperidinylmethyl group increases molecular weight (estimated ~235 g/mol) and logP compared to simpler pyrazines (e.g., 2-methylpyrazine: MW 94 g/mol, logP ~0.5). This suggests lower aqueous solubility but improved lipid membrane interaction .

Biological Activity

2-[(2-Methylpiperidin-1-yl)methyl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine consists of a pyrazine ring substituted with a 2-methylpiperidine moiety. This structural configuration is significant as it influences the compound's biological activity.

PropertyValue
Molecular FormulaC11_{11}H16_{16}N2_{2}
Molecular Weight192.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available

Antitumor Activity

Recent studies have indicated that pyrazine derivatives, including 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine, exhibit notable antitumor properties. A study focusing on various pyrazine derivatives demonstrated their effectiveness against cancer cell lines, with some compounds showing significant cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in cells resistant to conventional chemotherapy .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazine derivatives has been explored in various research contexts. Compounds similar to 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine have shown promise in reducing inflammation markers in vitro, suggesting that they may serve as leads for developing new anti-inflammatory agents. The specific pathways involved often include inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Antimicrobial Activity

Pyrazine derivatives are also noted for their antimicrobial properties. Studies have reported that certain derivatives exhibit activity against a range of bacteria and fungi, making them candidates for further investigation as potential antimicrobial agents. The structure-function relationship indicates that modifications to the piperidine or pyrazine moieties can enhance antimicrobial efficacy .

The mechanisms by which 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine exerts its biological effects are multifaceted:

  • Cell Signaling Modulation : The compound may interact with various receptors or enzymes involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives have shown antioxidant properties, which can contribute to their neuroprotective effects by reducing oxidative stress .
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of pyrazole derivatives, 2-[(2-Methylpiperidin-1-yl)methyl]pyrazine was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that this compound significantly inhibited cell growth in MDA-MB-231 cells, with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Neuroprotective Effects

A study focused on neuroprotection demonstrated that certain pyrazole derivatives showed protective effects against oxidative stress-induced neuronal injury in SH-SY5Y cells. This suggests potential therapeutic applications for neurodegenerative diseases .

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